(R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide chemical properties
(R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide is a chiral organic compound that serves as a crucial intermediate in the synthesis of the β3-adrenergic agonist, Mirabegron. It is also designated as Mirabegron EP Impurity G.[1][2][3] This document provides a comprehensive overview of its chemical properties, synthesis, and analytical methods, compiled from available scientific literature and chemical databases.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide is presented in the table below.
| Property | Value | References |
| IUPAC Name | (2R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide | |
| Synonyms | (R)-N-(4-Nitrophenethyl)-2-hydroxy-2-phenylacetamide, Mirabegron Impurity G | [1][2][4] |
| CAS Number | 521284-19-5 | [1][5][6][7] |
| Molecular Formula | C₁₆H₁₆N₂O₄ | [1][5] |
| Molecular Weight | 300.31 g/mol | [1][5] |
| Melting Point | 116-119 °C | [7] |
| Density | 1.294 g/cm³ | [7] |
| Physical Form | White to yellow powder or crystals | |
| Purity | Typically ≥97% (HPLC) | [5] |
| Storage | Refrigerator (2-8°C), desiccated |
Synthesis
The most common synthetic route to (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide involves the amide condensation of (R)-mandelic acid with 4-nitrophenylethylamine.[8][9]
Experimental Protocol: Amide Condensation
This protocol is a representative example based on methodologies described in the patent literature.
Materials:
-
(R)-mandelic acid
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4-Nitrophenylethylamine hydrochloride
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
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1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
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Dichloromethane (DCM)
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10% Hydrochloric acid solution
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10% Potassium carbonate solution
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Purified water
Procedure:
-
To a reaction vessel containing dichloromethane, add 4-nitrophenylethylamine hydrochloride, triethylamine, and 1-hydroxybenzotriazole at room temperature (25-30°C).
-
Add EDC hydrochloride to the mixture and stir.
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Add (D)-Mandelic acid to the reaction mixture and continue stirring for approximately 4 hours at 25-30°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add purified water to the reaction mixture and separate the organic and aqueous layers.
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Wash the organic layer sequentially with a 10% hydrochloric acid solution, a 10% potassium carbonate solution, and finally with purified water.
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Distill the organic layer to remove the solvent and obtain the solid product.
-
Dry the resulting solid to yield (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide.
Synthesis Workflow
Caption: Synthetic pathway for (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide.
Biological Activity and Signaling Pathways
There is currently no publicly available data on the specific biological activity or mechanism of action of (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide. Its primary significance in the scientific literature is as a key synthetic intermediate in the manufacturing of Mirabegron, a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.[10] As an impurity in the final drug product, its levels are carefully controlled to ensure the safety and efficacy of Mirabegron.
Logical Relationship to Mirabegron
Caption: Role as an intermediate in the synthesis of Mirabegron.
Conclusion
(R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide is a well-characterized synthetic intermediate with established physical and chemical properties. While it lacks known direct biological activity, its role in the synthesis of Mirabegron makes it a compound of significant interest to pharmaceutical scientists and researchers in drug development. The synthetic protocols are well-defined, allowing for its efficient production for research and manufacturing purposes. Future research could explore potential novel applications of this chiral molecule.
References
- 1. Mirabegron EP Impurity G - SRIRAMCHEM [sriramchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. :: (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide | CAS No. 521284-19-5 | SVAK Lifesciences :: [svaklifesciences.com]
- 4. (2R)-2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide [lgcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. 2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide | CAS 521284-19-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. chembk.com [chembk.com]
- 8. An Improved Process For The Preparation Of Mirabegron [quickcompany.in]
- 9. CN109456277B - Preparation method of mirabegron - Google Patents [patents.google.com]
- 10. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
